6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide
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Overview
Description
6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of hydrazides. It is a Schiff base derivative formed by the condensation of a hydrazide with an aldehyde or ketone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide typically involves the reaction of 6-methylpyridine-3-carbohydrazide with an appropriate aldehyde or ketone under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually catalyzed by an acid or base to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines and carbonyl compounds.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiplatelet agent and antioxidant.
Biological Studies: The compound can be used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive compounds and in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-5-methyl-2-(propan-2-yl)cyclohexylidene]pyridine-4-carbohydrazide
- N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide
Uniqueness
6-methyl-N’-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of a phenyl group and a pyridine ring, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-13(10-15-6-4-3-5-7-15)11-19-20-17(21)16-9-8-14(2)18-12-16/h3-12H,1-2H3,(H,20,21)/b13-10+,19-11- |
InChI Key |
OTQMLBATXFZDDG-UUACLZHGSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C(=C\C2=CC=CC=C2)\C |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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